molecular formula C10H9F3N2 B2692019 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile CAS No. 1824280-45-6

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile

Cat. No.: B2692019
CAS No.: 1824280-45-6
M. Wt: 214.191
InChI Key: XCFRGHCPQMJDLT-UHFFFAOYSA-N
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Description

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile is a chemical compound with the molecular formula C10H8F3N It is known for its unique structural features, including the presence of a trifluoromethyl group and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2,2,2-trifluoroethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Cyanobenzaldehyde+2,2,2-TrifluoroethylamineThis compound\text{4-Cyanobenzaldehyde} + \text{2,2,2-Trifluoroethylamine} \rightarrow \text{this compound} 4-Cyanobenzaldehyde+2,2,2-Trifluoroethylamine→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential pharmaceutical applications, where it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2,2,2-Trifluoroethyl]benzonitrile
  • 4-[2,2,2-Trifluoro-1-(methylamino)propyl]benzonitrile
  • 4-[2,2,2-Trifluoro-1-(dimethylamino)ethyl]benzonitrile

Uniqueness

4-[2,2,2-Trifluoro-1-(methylamino)ethyl]benzonitrile is unique due to its specific combination of a trifluoromethyl group and a benzonitrile moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

IUPAC Name

4-[2,2,2-trifluoro-1-(methylamino)ethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2/c1-15-9(10(11,12)13)8-4-2-7(6-14)3-5-8/h2-5,9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCFRGHCPQMJDLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CC=C(C=C1)C#N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824280-45-6
Record name 4-[2,2,2-trifluoro-1-(methylamino)ethyl]benzonitrile
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